molecular formula C11H17NO B13630053 4-Amino-3-methyl-1-phenylbutan-2-ol

4-Amino-3-methyl-1-phenylbutan-2-ol

Cat. No.: B13630053
M. Wt: 179.26 g/mol
InChI Key: MSGJJGXINBOGBF-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1-phenylbutan-2-ol is an organic compound with the molecular formula C11H17NO This compound features an amino group, a hydroxyl group, and a phenyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-1-phenylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-phenylbutan-2-one with ammonia or an amine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1-phenylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

4-Amino-3-methyl-1-phenylbutan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1-phenylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-butanol: Similar structure but lacks the amino group.

    3-Methyl-1-phenylbutan-2-one: Similar backbone but lacks the amino and hydroxyl groups.

    4-Amino-2-butanol: Similar functional groups but lacks the phenyl group.

Uniqueness

4-Amino-3-methyl-1-phenylbutan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on a phenyl-substituted butane backbone.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-amino-3-methyl-1-phenylbutan-2-ol

InChI

InChI=1S/C11H17NO/c1-9(8-12)11(13)7-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3

InChI Key

MSGJJGXINBOGBF-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(CC1=CC=CC=C1)O

Origin of Product

United States

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